3-Chloroquinoline-2-carboxylic acid

Catalog No.
S906847
CAS No.
1803567-61-4
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroquinoline-2-carboxylic acid

CAS Number

1803567-61-4

Product Name

3-Chloroquinoline-2-carboxylic acid

IUPAC Name

3-chloroquinoline-2-carboxylic acid

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)

InChI Key

KFSYXJLUCGGLBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl

There is limited information currently available on the specific scientific research applications of 3-Chloroquinoline-2-carboxylic acid. While some resources mention it (), scientific literature primarily focuses on its isomer, 2-Chloroquinoline-3-carboxylic acid.

Here's what we do know about 2-Chloroquinoline-3-carboxylic acid, a closely related compound:

  • Potential as protein kinase CK2 inhibitors: Research suggests that 2-Chloroquinoline-3-carboxylic acid derivatives may act as inhibitors for the enzyme casein kinase 2 (CK2) (). CK2 plays a role in various cellular processes, and its overexpression is linked to several diseases. Developing selective CK2 inhibitors is an active area of research.

3-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring. This structural arrangement imparts unique chemical properties, making it a subject of interest in medicinal chemistry and various biological applications. Quinoline derivatives are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

  • Oxidation: It can be oxidized to form quinoline N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution with various nucleophiles, leading to the formation of different derivatives.

Major Products Formed

The reactions involving 3-Chloroquinoline-2-carboxylic acid yield various products, including:

  • Quinoline N-oxides
  • Quinoline alcohols
  • Substituted quinoline derivatives.

Research indicates that 3-Chloroquinoline-2-carboxylic acid exhibits significant biological activity. It has been shown to inhibit enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases. Additionally, the compound serves as a probe for biological assays and enzyme inhibition studies, highlighting its utility in biochemical research .

The synthesis of 3-Chloroquinoline-2-carboxylic acid typically involves several methods:

  • Vilsmeier-Haack Reaction: This method introduces a formyl group into the quinoline ring using a Vilsmeier reagent (dimethylformamide and phosphorus oxychloride), followed by chlorination and oxidation steps.
  • Transition Metal-Catalyzed Reactions: These methods are often employed for scalable production and may include green chemistry approaches to enhance yield while minimizing environmental impact .

3-Chloroquinoline-2-carboxylic acid finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic effects.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and as a tool for probing biological mechanisms.
  • Industrial

The interaction studies of 3-Chloroquinoline-2-carboxylic acid focus on its mechanism of action at the molecular level. For example, its ability to inhibit phospholipase A2 involves binding to the enzyme's active site, preventing substrate access and disrupting inflammatory mediator production. Such studies are crucial for understanding the compound's potential therapeutic roles and guiding future drug development .

Several compounds share structural similarities with 3-Chloroquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesDifferences
2-Chloroquinoline-3-carboxylic acidChlorine at position twoDifferent reactivity due to chlorine position
3-Bromoquinoline-2-carboxylic acidBromine instead of chlorineDifferent reactivity and potential applications
4-Chloroquinoline-2-carboxylic acidChlorine at position fourAltered chemical properties

Uniqueness

The uniqueness of 3-Chloroquinoline-2-carboxylic acid lies in the specific positioning of its chlorine and carboxylic acid groups. This arrangement influences both its chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications. Its distinct properties set it apart from other similar compounds, enhancing its relevance in medicinal chemistry and industrial applications .

XLogP3

2.7

Dates

Modify: 2023-08-16

Explore Compound Types